3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀F₂O₂ and a molecular weight of 212.2 g/mol. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group.
Preparation Methods
The synthesis of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving appropriate precursors.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated and scalable processes .
Chemical Reactions Analysis
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Structural Analysis: X-ray diffraction studies have been used to determine the molecular conformation and spatial arrangement of this compound, providing insights into its chemical behavior.
Radiopharmaceutical Development: Fluorine-18 labeled derivatives of this compound have been synthesized for use in positron emission tomography (PET) imaging, aiding in tumor delineation and cancer diagnosis.
Chemical Synthesis:
Cancer Treatment:
Diagnostic Imaging: This compound has applications in PET imaging, particularly in the diagnosis of prostate cancer.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, fluorine-18 labeled derivatives used in PET imaging bind to specific receptors or enzymes, allowing for the visualization of biological processes in vivo. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
- cis-2-phenylcyclobutanecarboxylic acid
- cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid
- 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Biological Activity
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated compound with significant potential in medicinal chemistry and drug development. Its unique structural features, including a cyclobutane ring and multiple fluorine substituents, contribute to its biological activity, particularly in cancer diagnostics and treatment. This article explores its biological activity, mechanisms of action, and applications in research.
- Molecular Formula : C₁₁H₁₀F₂O₂
- Molecular Weight : 212.2 g/mol
- CAS Number : 1423029-38-2
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Fluorinated compounds often exhibit enhanced binding affinity due to the electron-withdrawing nature of fluorine, which can influence the pharmacokinetics and pharmacodynamics of the molecule.
Interaction with Biological Targets
- Receptor Binding : The compound has been studied for its ability to bind to specific receptors involved in tumor growth and metastasis, facilitating targeted imaging in positron emission tomography (PET).
- Enzyme Inhibition : Derivatives of this compound have shown potential in inhibiting enzymes critical for cancer cell proliferation.
Biological Activity Studies
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies
-
Prostate Cancer Imaging :
- A study utilized fluorine-18 labeled derivatives of this compound for PET imaging, demonstrating improved visualization of prostate tumors compared to non-fluorinated analogs. The study highlighted the compound's role in enhancing diagnostic accuracy in clinical settings.
-
Cytotoxicity in Ovarian Cancer :
- Research involving A2780 ovarian cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against drug-resistant cancer types.
Applications in Research
The unique properties of this compound make it a valuable candidate for various applications:
- Radiopharmaceutical Development : Its derivatives are being explored for use in PET imaging, aiding in the diagnosis and monitoring of cancer progression.
- Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
cis-2-phenylcyclobutanecarboxylic acid | No fluorine substituent | Moderate cytotoxicity |
cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid | Single fluorine on phenyl ring | Enhanced receptor binding |
1-amino-3-fluorocyclobutane-1-carboxylic acid | Amino group addition | Increased enzyme inhibition |
Properties
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWWHBANNSXPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.